6-chloro-3-[(2E)-3-(3-methylphenyl)prop-2-enoyl]-2H-chromen-2-one
CAS No.: 690215-04-4
Cat. No.: VC6739560
Molecular Formula: C19H13ClO3
Molecular Weight: 324.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 690215-04-4 |
|---|---|
| Molecular Formula | C19H13ClO3 |
| Molecular Weight | 324.76 |
| IUPAC Name | 6-chloro-3-[(E)-3-(3-methylphenyl)prop-2-enoyl]chromen-2-one |
| Standard InChI | InChI=1S/C19H13ClO3/c1-12-3-2-4-13(9-12)5-7-17(21)16-11-14-10-15(20)6-8-18(14)23-19(16)22/h2-11H,1H3/b7-5+ |
| Standard InChI Key | NAVBDZMMRJLZQB-FNORWQNLSA-N |
| SMILES | CC1=CC(=CC=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Introduction
Structural and Chemical Properties
6-Chloro-3-[(2E)-3-(3-methylphenyl)prop-2-enoyl]-2H-chromen-2-one (CAS: 690215-04-4) belongs to the chromen-2-one family, characterized by a fused benzene and pyrone ring system. Its molecular formula is , with a molecular weight of 324.8 g/mol . The structure features a chlorine substituent at the 6-position of the chromen-2-one core and a (2E)-3-(3-methylphenyl)prop-2-enoyl group at the 3-position (Figure 1) .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 324.8 g/mol |
| SMILES Notation | Cc1cccc(C=CC(=O)c2cc3cc(Cl)ccc3oc2=O)c1 |
| CAS Number | 690215-04-4 |
The E-configuration of the propenoyl moiety is critical for maintaining planarity, which may influence intermolecular interactions in biological systems .
Synthetic Pathways
General Synthesis of Coumarin Derivatives
The synthesis of 3-acyl-substituted coumarins typically involves Friedel-Crafts acylation or Claisen-Schmidt condensation. For example, Chavhan et al. (2018) demonstrated the synthesis of analogous compounds via Knoevenagel condensation between substituted coumarins and aromatic aldehydes under basic conditions .
Specific Synthesis of the Target Compound
While explicit details for this compound are scarce, a plausible route involves:
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Formation of 6-chloro-3-acetylcoumarin: Acetylation of 6-chloro-7-hydroxycoumarin using acetyl chloride .
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Claisen-Schmidt Condensation: Reaction with 3-methylbenzaldehyde in ethanol under basic catalysis (e.g., piperidine) to form the (E)-propenoyl side chain .
Key Reaction Conditions:
Spectral Characterization
Infrared (IR) Spectroscopy
Predominant IR absorptions (hypothesized from analogous compounds ):
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: 1670–1685 cm (coumarin ketone and propenoyl carbonyl)
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: 740–750 cm
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: 1445–1490 cm (aromatic and α,β-unsaturated systems)
Nuclear Magnetic Resonance (NMR)
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2.35 ppm (s, 3H, CH from 3-methylphenyl)
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6.1–7.7 ppm (m, aromatic and enone protons)
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7.02–7.97 ppm (m, chromenone and substituted phenyl protons)
:
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190–195 ppm (C=O of coumarin)
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160–165 ppm (C=O of propenoyl)
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110–150 ppm (aromatic carbons)
Biological Activity and Molecular Docking
| Activity | Mechanism | Supporting Evidence |
|---|---|---|
| Antimicrobial | Cytochrome P450 inhibition | Docking studies |
| Anticancer | Topoisomerase II inhibition | Analogous chromenes |
Antiproliferative Effects
While direct data is unavailable, 3-acylcoumarins demonstrate antiproliferative activity against cancer cell lines (e.g., MCF-7, HeLa) via apoptosis induction and cell cycle arrest . The chloro substituent may enhance membrane permeability and target affinity .
Computational and Pharmacokinetic Insights
ADMET Predictions
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Lipophilicity: High (LogP ≈ 3.5–4.0) due to aromatic and chloro groups.
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Bioavailability: Moderate (30–50%) with potential blood-brain barrier penetration .
Molecular Docking
Docking into the active site of Candida albicans CYP51 (PDB: 5TZ1) reveals:
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